molecular formula C32H26O10 B1253197 7,7''-Di-O-methyltetrahydrohinokiflavone

7,7''-Di-O-methyltetrahydrohinokiflavone

货号: B1253197
分子量: 570.5 g/mol
InChI 键: KVNWMXUTPZTXHZ-DQEYMECFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7,7''-Di-O-methyltetrahydrohinokiflavone is a natural product found in Cycas beddomei with data available.

常见问题

Basic Questions

Q. How is 7,7''-Di-O-methyltetrahydrohinokiflavone identified and isolated from plant sources?

this compound is a biflavanone primarily isolated from Cycas species (e.g., C. beddomei and C. revoluta) using chromatographic techniques. For example, column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate/methanol) is employed, followed by structural confirmation via NMR and mass spectrometry. Phytochemical reviews highlight its presence in stem extracts and leaflets, emphasizing the need for solvent optimization to avoid co-elution with structurally similar flavonoids .

Q. What spectroscopic methods are critical for characterizing its structure?

Key methods include:

  • ¹H/¹³C NMR : To identify methyl groups (e.g., δ ~3.7–3.8 ppm for methoxy substitutions) and aromatic protons.
  • UV-Vis spectroscopy : For detecting flavonoid absorption bands (e.g., ~250–350 nm).
  • HR-MS : To confirm the molecular formula (e.g., C₃₀H₃₄O₇ for related biflavonoids).
    Refer to methylation reaction protocols (e.g., dimethyl sulfate with K₂CO₃ in acetone) to differentiate O-methylation patterns .

Q. What are the challenges in distinguishing it from other tetrahydroxyflavones?

Structural ambiguity arises due to:

  • Isomeric substitutions : For example, 7,7''-Di-O-methyl vs. 5,7-di-O-methyl derivatives.
  • Overlapping NMR signals : Use 2D NMR (COSY, HSQC, HMBC) to resolve coupling between methyl groups and adjacent protons.
    Comparative studies with synthetic analogs (e.g., 5,7,4'-trimethoxyflavone) are recommended for unambiguous assignment .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize its synthetic routes?

DFT calculations (e.g., using the B3LYP functional) predict reaction pathways for methylation and hydrogenation. For instance:

  • Methylation energy barriers : Assess the feasibility of dimethyl sulfate reactions under reflux conditions.
  • Electronic structure analysis : Compare HOMO-LUMO gaps of intermediates to identify stable conformers.
    Studies on carbon nanotubes (e.g., (7,7) armchair structures) demonstrate DFT’s utility in modeling π-π interactions relevant to flavonoid stacking .

Q. How do conflicting bioactivity results arise in cytotoxicity assays?

Contradictions may stem from:

  • Solubility issues : Use DMSO with ≤0.1% concentration to avoid solvent interference.
  • Cell line variability : Standardize assays using multiple lines (e.g., HepG2, MCF-7) and validate with positive controls (e.g., doxorubicin).
  • Oxidative degradation : Store compounds under inert gas and monitor stability via HPLC .

Q. What strategies improve yield in semi-synthetic modifications?

  • Selective protection : Use tert-butyldimethylsilyl (TBS) groups to protect hydroxyls before methylation.
  • Catalytic hydrogenation : Optimize Pd/C or PtO₂ ratios for tetrahydrofuran ring saturation without over-reduction.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 4 hours to 30 minutes) while maintaining regioselectivity .

Q. Methodological Considerations

Q. How to design a robust SAR study for its antioxidant activity?

  • Structural variants : Synthesize analogs with varying methoxy/hydroxy group positions (e.g., 5,7 vs. 7,4' substitutions).
  • Assay selection : Combine DPPH radical scavenging, FRAP, and cellular ROS assays to capture multi-mechanistic effects.
  • Data normalization : Express activity relative to quercetin or ascorbic acid to account for plate-to-plate variability .

Q. What analytical parameters ensure HPLC purity ≥99%?

  • Column : C18 reverse-phase with 5 μm particle size.
  • Mobile phase : Acetonitrile/0.1% formic acid gradient (e.g., 30% → 70% over 20 min).
  • Detection : UV at 280 nm and MS/MS for trace impurity identification.
    Calibrate against certified reference standards (e.g., apigenin derivatives) .

Q. Data Contradictions and Resolution

Q. Why do computational and experimental bandgap values differ?

  • DFT limitations : GGA functionals (e.g., PBE) underestimate bandgaps by ~0.5 eV. Hybrid functionals (e.g., HSE06) improve accuracy but require higher computational cost.
  • Sample crystallinity : Defects in synthetic samples alter electronic properties. Use single-crystal XRD to validate purity .

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Normalize by molarity : Ensure consistent units (μM vs. μg/mL).
  • Control for cell viability : Include MTT assay controls to exclude false positives from compound autofluorescence.
    Meta-analyses of datasets (e.g., using PRISMA guidelines) are advised to resolve outliers .

Q. Future Research Directions

  • Biosynthetic pathways : Elucidate cytochrome P450 enzymes involved in methylation using transcriptomic data from Cycas species.
  • In silico docking : Screen against kinase targets (e.g., EGFR, CDK2) to prioritize in vitro testing.
  • Green synthesis : Explore ionic liquids or biocatalysts for eco-friendly scale-up .

属性

分子式

C32H26O10

分子量

570.5 g/mol

IUPAC 名称

(2S)-5-hydroxy-6-[4-[(2S)-5-hydroxy-7-methoxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C32H26O10/c1-38-20-11-21(34)29-22(35)13-24(41-26(29)12-20)17-5-9-19(10-6-17)40-32-28(39-2)15-27-30(31(32)37)23(36)14-25(42-27)16-3-7-18(33)8-4-16/h3-12,15,24-25,33-34,37H,13-14H2,1-2H3/t24-,25-/m0/s1

InChI 键

KVNWMXUTPZTXHZ-DQEYMECFSA-N

手性 SMILES

COC1=CC(=C2C(=O)C[C@H](OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)C[C@H](O5)C6=CC=C(C=C6)O)OC)O

规范 SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=C(C=C3)OC4=C(C=C5C(=C4O)C(=O)CC(O5)C6=CC=C(C=C6)O)OC)O

同义词

7,7''-di-O-methyltetrahydro-hinokiflavone
7,7''-di-O-methyltetrahydrohinokiflavone

产品来源

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

7,7''-Di-O-methyltetrahydrohinokiflavone
7,7''-Di-O-methyltetrahydrohinokiflavone
7,7''-Di-O-methyltetrahydrohinokiflavone
7,7''-Di-O-methyltetrahydrohinokiflavone
7,7''-Di-O-methyltetrahydrohinokiflavone
7,7''-Di-O-methyltetrahydrohinokiflavone

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